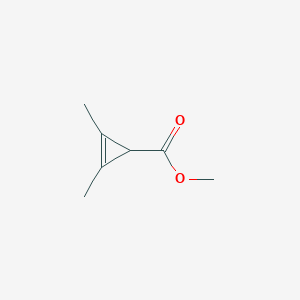

1,2-Dimethyl-3-carbomethoxycyclopropene

Descripción

Propiedades

IUPAC Name |

methyl 2,3-dimethylcycloprop-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-5(2)6(4)7(8)9-3/h6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBRSONWVHPZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C1C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175105 | |

| Record name | 1,2-Dimethyl-3-carbomethoxycyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20939-00-8 | |

| Record name | 1,2-Dimethyl-3-carbomethoxycyclopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020939008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-3-carbomethoxycyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3-carbomethoxycyclopropene can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dicarbomethoxy-3,4-diphenylcyclopentadienone with 1,2-dimethyl-3-carbomethoxycyclopropene, yielding the corresponding cycloheptatriene . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for 1,2-dimethyl-3-carbomethoxycyclopropene are not well-documented in the literature. the synthesis of cyclopropene derivatives generally involves similar reaction conditions and catalysts as those used in laboratory-scale syntheses.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dimethyl-3-carbomethoxycyclopropene undergoes various types of chemical reactions, including:

Diels-Alder Reactions: This compound can participate in Diels-Alder reactions with dienes to form cycloheptatrienes.

Substitution Reactions: The methyl and carbomethoxy groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

Diels-Alder Reactions: Common reagents include dienes such as cyclopentadiene, and the reactions are typically carried out in solvents like dichloromethane at room temperature.

Substitution Reactions: Reagents such as halogens or nucleophiles can be used, with reaction conditions varying depending on the desired substitution.

Major Products

Cycloheptatrienes: Formed through Diels-Alder reactions with dienes.

Substituted Cyclopropenes: Formed through substitution reactions on the methyl and carbomethoxy groups.

Aplicaciones Científicas De Investigación

1,2-Dimethyl-3-carbomethoxycyclopropene has several scientific research applications, including:

Medicine: Investigated for its potential use in drug development due to its unique reactivity.

Industry: Used in the synthesis of complex organic molecules for various industrial applications.

Mecanismo De Acción

The mechanism by which 1,2-dimethyl-3-carbomethoxycyclopropene exerts its effects is primarily through its strained ring structure, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, such as Diels-Alder reactions and substitutions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analogues

1,2-Dimethyl-3-carbomethoxycyclopropene belongs to the cyclopropene family, which is notable for ring strain and unique reactivity. Below is a comparative analysis with structurally related compounds:

Key Differences and Trends

In contrast, phenyl groups (e.g., in 1,2-diphenyl-3-methylcyclopropene) provide steric bulk and electron delocalization, which may hinder reactions requiring ring opening . Linear analogues like 2-heptynoic acid lack ring strain, making them less reactive in cycloadditions but more acidic due to the carboxylic acid group .

Thermodynamic Stability :

- The reported ΔrH° of -170.0 kJ/mol for 1,2-dimethyl-3-carbomethoxycyclopropene suggests moderate stability in acetic acid . However, comparable data for other cyclopropenes (e.g., 1,2-diphenyl derivatives) are absent, limiting direct energetic comparisons.

Synthetic Utility: Cyclopropenes with electron-withdrawing groups (e.g., carbomethoxy) are often used as dienophiles in Diels-Alder reactions, whereas phenyl-substituted derivatives may serve as ligands or precursors for strained hydrocarbons .

Data Limitations

- No experimental thermochemical or kinetic data were found for analogues like ethyl 2-methylenecyclopropanecarboxylate or 1,2-diphenyl-3-methylcyclopropene. This gap precludes a quantitative comparison of reactivity or stability.

- Toxicity and environmental impact data (e.g., akin to 1,2,3-trichloropropane studies ) are unavailable for 1,2-dimethyl-3-carbomethoxycyclopropene, highlighting a need for further research.

Q & A

Q. What are the optimal synthetic routes for 1,2-dimethyl-3-carbomethoxycyclopropene, and how can reaction conditions be systematically validated?

Methodological Answer:

- Begin with cyclopropanation strategies using dimethyl esters and carbomethoxy precursors under controlled thermal or photochemical conditions.

- Validate reaction efficiency via gas chromatography-mass spectrometry (GC-MS) to monitor intermediates and byproducts.

- Optimize solvent systems (e.g., dichloromethane or THF) and catalysts (e.g., Rh(II) complexes) using Design of Experiments (DoE) to assess variables like temperature, pressure, and stoichiometry .

- Cross-reference stability data under varying conditions (e.g., pH, light exposure) to confirm structural integrity post-synthesis .

Q. How can researchers characterize the stereochemical and electronic properties of 1,2-dimethyl-3-carbomethoxycyclopropene?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry, particularly the cyclopropane ring strain and carbomethoxy orientation.

- Pair with density functional theory (DFT) calculations to correlate experimental NMR shifts with predicted electronic environments.

- Employ X-ray crystallography for absolute configuration determination, ensuring cryogenic conditions to mitigate thermal motion artifacts .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

- Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Test photostability via UV-Vis spectroscopy under standardized light sources (e.g., 365 nm UV lamps).

- Use high-performance liquid chromatography (HPLC) to quantify degradation products over time, applying kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can contradictory data in toxicity studies of cyclopropane derivatives be resolved, particularly for 1,2-dimethyl-3-carbomethoxycyclopropene?

Methodological Answer:

- Perform meta-analyses of existing in vitro/in vivo datasets, prioritizing studies with standardized OECD guidelines (e.g., Ames test, micronucleus assay).

- Apply weight-of-evidence (WoE) frameworks to reconcile discrepancies, such as conflicting genotoxicity results, by evaluating study design (e.g., dosing regimes, metabolic activation systems) .

- Use computational toxicology tools (e.g., QSAR models) to predict endpoints and cross-validate with experimental data, accounting for structural analogs like 1,2,3-trichloropropane .

Q. What computational strategies are effective in modeling the reactivity of 1,2-dimethyl-3-carbomethoxycyclopropene in cycloaddition reactions?

Methodological Answer:

- Apply molecular dynamics (MD) simulations to map transition states and activation barriers for [2+1] or [3+2] cycloadditions.

- Validate with experimental kinetic data (e.g., stopped-flow spectroscopy) to refine force fields and electronic parameters.

- Compare with receptor-based models (e.g., bioelectronic nose analogs) to predict regioselectivity, leveraging hybrid wet-lab/computational workflows .

Q. How can researchers investigate synergistic effects between 1,2-dimethyl-3-carbomethoxycyclopropene and co-pollutants in environmental matrices?

Methodological Answer:

- Design mixture toxicity assays using fractional factorial designs to isolate interaction effects (e.g., antagonism, potentiation).

- Employ high-resolution mass spectrometry (HRMS) to track transformation products in simulated environmental conditions (e.g., UV irradiation, microbial activity).

- Integrate with metabolomic profiling (e.g., LC-MS/MS) to assess cellular stress responses in model organisms .

Q. What advanced analytical techniques are suitable for identifying degradation pathways of this compound in aqueous systems?

Methodological Answer:

- Use isotope-labeling (e.g., ¹³C-carbomethoxy groups) with tandem mass spectrometry (MS/MS) to trace hydrolysis or photolysis pathways.

- Couple with electron paramagnetic resonance (EPR) to detect radical intermediates during oxidative degradation.

- Apply non-target screening via ion mobility spectrometry (IMS) to resolve isomeric byproducts .

Q. How can structure-activity relationship (SAR) models be developed to predict biological activity of derivatives?

Methodological Answer:

- Curate a library of analogs with systematic variations (e.g., substituent electronegativity, ring strain).

- Train machine learning (ML) models on in vitro bioactivity data (e.g., IC₅₀ values) using chemical descriptors (e.g., Hammett constants, dipole moments).

- Validate with orthogonal assays (e.g., CRISPR screening for target engagement) to minimize overfitting .

Q. What methodologies address the long-term stability of this compound in polymer matrices or catalytic systems?

Methodological Answer:

- Conduct aging studies under accelerated conditions (e.g., 70°C/75% RH) with periodic FT-IR and Raman spectroscopy to monitor chemical changes.

- Use atomic force microscopy (AFM) to assess mechanical integrity in composite materials.

- Prioritize data gaps using risk assessment frameworks (e.g., EPA’s Tox21) to align with regulatory requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.